molecular formula C6H5BrN4 B1292873 5-Bromo[1,2,4]triazolo[1,5-a]pyridin-2-amine CAS No. 1010120-55-4

5-Bromo[1,2,4]triazolo[1,5-a]pyridin-2-amine

Cat. No. B1292873
M. Wt: 213.03 g/mol
InChI Key: TVGFHUIJNZRKFW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 5-Bromo[1,2,4]triazolo[1,5-a]pyridin-2-amine is a derivative of the 1,2,4-triazolo[1,5-a]pyridine family, which is known for its biological importance and potential pharmacological applications. The core structure of this compound is a bicyclic heterocycle that has been the subject of various synthetic methods and chemical reactions due to its relevance in medicinal chemistry .

Synthesis Analysis

The synthesis of 1,2,4-triazolo[1,5-a]pyridines can be achieved through different methods. One approach involves the metal-free oxidative N-N bond formation mediated by phenyliodine bis(trifluoroacetate), which allows for the construction of the triazolopyridine skeleton with high yields and short reaction times . Another method includes the Dimroth rearrangement of triazolopyrimidines, which can lead to the formation of triazolopyridines . Additionally, the reaction of partially hydrogenated triazolopyrimidines with α-bromoketones can result in the formation of various polycyclic compounds, including imidazo[2',1':3,4][1,2,4]triazolo[1,5-a]pyrimidines . A different approach for constructing the triazolopyridine system involves the quaternization of amino-triazoles followed by cyclization .

Molecular Structure Analysis

The molecular structure of triazolopyridine derivatives can be influenced by different substituents at specific positions on the core. For instance, the introduction of a morpholinomethylphenyl group at the 5-position and various 2-substituents can lead to diverse supramolecular synthons in the solid state, affecting the crystal structures and intermolecular interactions . The molecular and crystal structure of a related compound, 7,7-dimethyl-2-pyridin-4-yl-6,7-dihydro-1,2,4-triazolo[1,5-a][1,3,5]triazin-5-amine, has been characterized, revealing a flattened boat conformation of the triazine ring and specific hydrogen bonding patterns in the crystal .

Chemical Reactions Analysis

Triazolopyridines can undergo various nucleophilic substitution reactions, leading to a range of substituted derivatives. For example, 5-bromotriazoloisoquinoline and 7-bromo-3-methyltriazolopyridine can be converted into different substituted isoquinolines and pyridines, respectively . The reactivity of these compounds with secondary amines, such as piperidine, can also result in the formation of disubstituted pyridines .

Physical and Chemical Properties Analysis

The physical and chemical properties of triazolopyridine derivatives are influenced by their molecular structure and substituents. For instance, the introduction of fluorine atoms can affect the tautomeric preferences and antiproliferative activity against various cancer cell lines, as seen in fluorinated triazolo[1,5-a][1,3,5]triazines . The presence of non-flat, bicyclic heterocycles in the core structure can make these compounds suitable as building blocks for lead-like compound design, potentially useful in the development of new drugs .

Scientific Research Applications

1. Microwave-Mediated, Catalyst-Free Synthesis

  • Summary of Application: This research presents a catalyst-free, additive-free, and eco-friendly method for synthesizing 1,2,4-triazolo[1,5-a]pyridines under microwave conditions . This tandem reaction involves the use of enaminonitriles and benzohydrazides, a transamidation mechanism followed by nucleophilic addition with nitrile, and subsequent condensation to yield the target compound in a short reaction time .
  • Methods of Application: The methodology demonstrates a broad substrate scope and good functional group tolerance, resulting in the formation of products in good-to-excellent yields . Furthermore, the scale-up reaction and late-stage functionalization of triazolo pyridine further demonstrate its synthetic utility .
  • Results or Outcomes: The research established an efficient method for synthesizing 1,2,4-triazolo[1,5-a]pyridines, which are found in numerous natural products exhibiting immense biological activities .

2. Biological Activities of [1,2,4]triazolo[1,5-a]pyrimidines

  • Summary of Application: The [1,2,4]triazolo[1,5-a]pyrimidines (TPs) comprise an important class of non-naturally occurring small molecules that aroused the interest of researchers . This scaffold is present in diverse important structures in agriculture and medicinal chemistry, such as antibacterial, antifungal, antiviral, antiparasitic, and anticancer .
  • Methods of Application: The development of [1,2,4]triazolo[1,5-a]pyrimidines of interest in medicinal chemistry has been based on this heterocyclic nucleus as possible bio-isostere for purines, carboxylic acid and N-acetylated lysine .
  • Results or Outcomes: These classes of substances have received great attention in agriculture and medicinal chemistry due to their remarkable biological activities in a variety of domains, such as herbicidal, antifungal, antimalarial, antiviral, cardiovascular vasodilators, anti-inflammatory, analgesic, and anticancer .

3. Organic Intermediate

  • Summary of Application: “5-Bromo[1,2,4]triazolo[1,5-a]pyridin-2-ylamine” is an important organic reagent that can be used as an organic intermediate for the synthesis of many organic compounds .
  • Methods of Application: This compound can be used in the synthesis of compounds such as "N-(5-bromo-[1,2,4]triazolo[1,5-a]pyridin-2-yl)cyclopropylacetamide" .
  • Results or Outcomes: The specific outcomes would depend on the particular synthesis process and the compounds being synthesized .

4. Fatty Acid-Binding Proteins (FABPs) Inhibitors

  • Summary of Application: [1,2,4]triazolo[1,5-a]pyridine derivatives have been recognized as potential therapeutic targets for some disorders, such as dyslipidemia, coronary heart disease, and diabetes .
  • Methods of Application: On the basis of this backbone, drugs like GLPG0634 (filgotinib) and CEP33779, highly effective inhibitors of type I and II Janus kinases, were synthesized .
  • Results or Outcomes: These compounds have shown potential in drug design and could be used in the treatment of various disorders .

5. Antiviral and Antitumor Agents

  • Summary of Application: Due to their structural similarities to nucleic bases, pyrazolo[5,1-c][1,2,4]triazines may act as metabolites and therefore they can be useful as antiviral and antitumor agents .
  • Methods of Application: These compounds have indicated a remarkable cytotoxic activity against colon, breast, and lung carcinoma cells .
  • Results or Outcomes: The specific outcomes would depend on the particular synthesis process and the compounds being synthesized .

6. Synthesis of Heterocyclic Compounds

  • Summary of Application: A catalyst-free, additive-free, and eco-friendly method for synthesizing 1,2,4-triazolo [1,5- a ]pyridines under microwave conditions has been established . This tandem reaction involves the use of enaminonitriles and benzohydrazides, a transamidation mechanism followed by nucleophilic addition with nitrile, and subsequent condensation to yield the target compound in a short reaction time .
  • Methods of Application: The methodology demonstrates a broad substrate scope and good functional group tolerance, resulting in the formation of products in good-to-excellent yields . Furthermore, the scale-up reaction and late-stage functionalization of triazolo pyridine further demonstrate its synthetic utility .
  • Results or Outcomes: The research established an efficient method for synthesizing 1,2,4-triazolo [1,5- a ]pyridines, which are found in numerous natural products exhibiting immense biological activities .

7. Drug Design

  • Summary of Application: [1,2,4]triazolo [1,5- a ]pyridine derivatives have found wide application in drug design . On the basis of this backbone, drugs like GLPG0634 (filgotinib) and CEP33779, highly effective inhibitors of type I and II Janus kinases, were synthesized .
  • Methods of Application: The development of [1,2,4]triazolo [1,5- a ]pyrimidines of interest in medicinal chemistry has been based on this heterocyclic nucleus as possible bio-isostere for purines, carboxylic acid and N-acetylated lysine .
  • Results or Outcomes: These classes of substances have received great attention in agriculture and medicinal chemistry due to their remarkable biological activities in a variety of domains .

Safety And Hazards

5-Bromo[1,2,4]triazolo[1,5-a]pyridin-2-amine is classified as Acute Tox. 3 Oral, meaning it is toxic if swallowed . It is recommended to call a POISON CENTER or doctor/physician immediately if swallowed .

properties

IUPAC Name

5-bromo-[1,2,4]triazolo[1,5-a]pyridin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5BrN4/c7-4-2-1-3-5-9-6(8)10-11(4)5/h1-3H,(H2,8,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TVGFHUIJNZRKFW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NC(=NN2C(=C1)Br)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5BrN4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20649137
Record name 5-Bromo[1,2,4]triazolo[1,5-a]pyridin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20649137
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

213.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Bromo[1,2,4]triazolo[1,5-a]pyridin-2-amine

CAS RN

1010120-55-4
Record name 5-Bromo[1,2,4]triazolo[1,5-a]pyridin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20649137
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-bromo-[1,2,4]triazolo[1,5-a]pyridin-2-amine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

To a suspension of hydroxylamine hydrochloride (101.8 g, 1.465 mol) in EtOH/MeOH (1:1, 900 mL) is added N,N-diisopropylethylamine (145.3 mL, 0.879 mol) and the mixture is stirred at room temp. (20° C.) for 1 h. 1-(6-Bromo-pyridin-2-yl)-3-carboethoxy-thiourea (2) (89.0 g, 0.293 mol) is then added and the mixture slowly heated to reflux (Note: bleach scrubber is required to quench H2S evolved). After 3 h at reflux, the mixture is allowed to cool and filtered to collect the precipitated solid. Further product is collected by evaporation in vacuo of the filtrate, addition of H2O (250 mL) and filtration. The combined solids are washed successively with H2O (250 mL), EtOH/MeOH (1:1, 250 mL) and Et2O (250 mL) then dried in vacuo to afford the triazolopyridine derivative (3) as a solid. The compound may be used as such for the next step without any purification. 1H (400 MHz, DMSO-d6) δ 7.43-7.34 (2H, m, 2×aromatic-H), 7.24 (1H, dd, J 6.8 and 1.8 Hz, aromatic-H), 6.30 (2H, br, NH2); m/z 213/215 (1:1, M+H+, 100%).
Quantity
101.8 g
Type
reactant
Reaction Step One
Quantity
900 mL
Type
solvent
Reaction Step One
Quantity
145.3 mL
Type
reactant
Reaction Step Two
Quantity
89 g
Type
reactant
Reaction Step Three

Synthesis routes and methods II

Procedure details

N-(6-Bromo-2-pyridinyl)-N′-carboethoxy-thiourea was prepared from 6-bromo-pyridin-2-ylamine (1.0 g, 5.8 mmol) in a manner analogous to Step 2a. The product of the reaction was isolated as a yellow solid. 1H NMR (400 MHz, CDCl3, δ, ppm): 12.03 (br s, 1H), 8.81 (d, J=8.0 Hz, 1H), 8.06 (br s, 1H), 7.60 (t, J=8.0 Hz, 1H), 7.32 (d, J=7.7 Hz, 1H), 4.31 (q, J=7.1 Hz, 2H), 1.35 (t, J=7.2 Hz, 3H). MS=306 (MH)+. 12b) 5-Bromo-[1,2,4]triazolo[1,5-a]pyridin-2-ylamine was prepared from N-(6-bromo-2-pyridinyl)-N′-carboethoxy-thiourea (1.8 g, 5.9 mmol) in a manner analogous to Step 2b. The product was isolated as an off-white solid (0.71 g, 56%). MP=203-205° C. 1H NMR (400 MHz, (D3C)2SO, δ, ppm): 7.40-7.32 (m, 2H), 7.23-7.20 (m, 1H), 6.26 (br s, 2H). MS=215 (MH)+. 12c) [5-(4-Methanesulfonyl-phenyl)-[1,2,4]triazolo[1,5-a]pyridin-2-yl]-(4-morpholin-4-yl-phenyl)-amine was prepared from 5-(4-methanesulfonyl-phenyl)-[1,2,4]triazolo[1,5-a]pyridin-2-ylamine (100.0 mg, 0.3468 mmol) and 4-(4-bromo-phenyl)-morpholine (101.0 mg, 0.4172 mmol) in a manner analogous to Step 2d. The title compound was isolated as a yellow solid (0.018 g, 12%). MP=247-249° C. 1H NMR (400 MHz, CDCl3, δ, ppm): 8.28-8.24 (m, 2H), 8.15-8.11 (m, 2H), 7.55-7.51 (m, 2H), 7.49-7.44 (m, 2H), 7.04-7.01 (m, 1H), 6.96-6.91 (m, 2H), 6.68 (s, 1H), 3.90-3.85 (m, 4H), 3.15 (s, 3H), 3.14-3.10 (m, 4H). MS=450 (MH)+.
Quantity
1 g
Type
reactant
Reaction Step One
[Compound]
Name
12b
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
1.8 g
Type
reactant
Reaction Step Two

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.